molecular formula C10H13N5Na2O11P2 B1649397 Guanosine-5'-diphosphate disodium salt CAS No. 7415-69-2

Guanosine-5'-diphosphate disodium salt

Cat. No. B1649397
CAS RN: 7415-69-2
M. Wt: 487.16
InChI Key: LTZCGDIGAHOTKN-UHFFFAOYSA-L
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Description

Guanosine-5’-diphosphate disodium salt, also known as GDP, is a nucleoside diphosphate . It is used to study the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors . It also plays a role in cell signaling processes mediated by guanine nucleotide exchange factors .


Synthesis Analysis

Guanosine-5’-diphosphate disodium salt is used as a substrate of pyruvate kinase to produce GTP in support of RNA biosynthesis .


Molecular Structure Analysis

The molecular formula of Guanosine-5’-diphosphate disodium salt is C10H13N5Na2O11P2 . The InChI Key is LTZCGDIGAHOTKN-KHRSEZDTNA-L .


Chemical Reactions Analysis

Guanosine-5’-diphosphate disodium salt is majorly acted upon by 5′‐ectonucleotidases in neuronal cells .


Physical And Chemical Properties Analysis

Guanosine-5’-diphosphate disodium salt is a powder that is soluble in water . It has a molecular weight of 487.16 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Guanosine-5’-diphosphate disodium salt, focusing on its unique applications:

GTPases Kinetics and Characteristics Study

This compound is utilized to investigate the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors (GPCRs). These studies are crucial for understanding the molecular mechanisms of signal transduction and cellular communication .

Cell Signaling Processes

Researchers use Guanosine-5’-diphosphate disodium salt to study cell signaling processes mediated by guanine nucleotide exchange factors. This helps in elucidating the pathways that control cellular responses to external stimuli .

RNA Biosynthesis Support

It serves as a substrate for pyruvate kinase in the production of GTP, which is essential for RNA biosynthesis. This application is significant in genetic research and understanding gene expression .

Fluorescent Metal Nanoclusters Research

The compound has been used in the study of fluorescent metal nanoclusters, particularly for the selectivity of guanosine 3′-diphosphate-5′-di(tri)phosphate (ppGpp), which has implications in bioimaging and biosensor development .

Hypocrellin A-Zinc Complex Emission Screening

It has been employed in screening the fluorescence emission of hypocrellin A-zinc complex, which is relevant in photodynamic therapy research for cancer treatment .

Autoradiography Assay Buffers

Guanosine-5’-diphosphate disodium salt is also a component of assay buffers used in autoradiography of mice brain sections, aiding in neurobiological studies .

Gene Regulation Exploration

The compound finds utility in exploring gene regulation mechanisms, providing insights into how genes are controlled and expressed within organisms .

Metabolic Pathways Analysis

It is also used in the analysis of metabolic pathways, helping researchers understand the complex biochemical processes that sustain life .

Each application mentioned above provides a unique insight into biological processes and aids in advancing scientific knowledge across various fields.

Thermo Scientific™ Guanosine-5’-diphosphate disodium salt - Fisher Sci Guanosine 5 -diphosphate = 90 HPLC 7415-69-2 - MilliporeSigma Guanosine 5′-diphosphate sodium salt (CAS 7415-69-2)

Mechanism of Action

Target of Action

Guanosine-5’-diphosphate disodium salt, also known as GDP, primarily targets GTPases . These are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). The GTPases are involved in various cellular processes, including protein synthesis, cell signaling, and the regulation of cell growth and differentiation .

Mode of Action

Guanosine-5’-diphosphate disodium salt interacts with its targets, the GTPases, by acting as a substrate. The GTPases hydrolyze the Guanosine-5’-diphosphate disodium salt, converting it into guanosine diphosphate (GDP) and inorganic phosphate. This reaction is crucial for the GTPases to perform their function in the cell .

Biochemical Pathways

The interaction of Guanosine-5’-diphosphate disodium salt with GTPases affects several biochemical pathways. One of these is the Ras superfamily of GTPases, which plays a key role in cell signaling. The hydrolysis of Guanosine-5’-diphosphate disodium salt by these GTPases leads to the activation of downstream signaling pathways, influencing various cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

It may be metabolized by various enzymes, including nucleoside phosphorylases and nucleotidases, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of Guanosine-5’-diphosphate disodium salt’s action are primarily related to its role as a substrate for GTPases. By providing a source of GDP, it enables these enzymes to carry out their functions, leading to the activation of various cellular signaling pathways. This can result in changes in cell growth, differentiation, and apoptosis, among other processes .

Action Environment

The action, efficacy, and stability of Guanosine-5’-diphosphate disodium salt can be influenced by various environmental factors. For instance, the presence of divalent cations, such as magnesium ions, is crucial for the activity of many GTPases. Additionally, the pH and temperature of the environment can affect the stability and activity of Guanosine-5’-diphosphate disodium salt .

Safety and Hazards

Guanosine-5’-diphosphate disodium salt should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Remove contaminated clothing and wash before reuse. Wash thoroughly after handling .

Future Directions

Guanosine-5’-diphosphate disodium salt is used in research to study the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors . It is also used to study cell signaling processes mediated by guanine nucleotide exchange factors .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZCGDIGAHOTKN-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine-5'-diphosphate disodium salt

CAS RN

7415-69-2
Record name Guanosine 5'-(disodium hydrogen pyrophosphate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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